molecular formula C18H26ClNO3 B4016640 1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

Cat. No.: B4016640
M. Wt: 339.9 g/mol
InChI Key: CTNFQVYGFHEUPS-YGCVIUNWSA-N
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Description

1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3.ClH/c1-15(14-19-12-4-3-5-13-19)22-18(20)11-8-16-6-9-17(21-2)10-7-16;/h6-11,15H,3-5,12-14H2,1-2H3;1H/b11-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNFQVYGFHEUPS-YGCVIUNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C=CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The piperidine ring is then alkylated with 1-bromo-2-propanol to form 1-piperidin-1-ylpropan-2-ol.

    Esterification: The alcohol group is esterified with (E)-3-(4-methoxyphenyl)prop-2-enoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Hydrochloride formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-piperidin-1-ylpropan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate;hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    1-piperidin-1-ylpropan-2-yl (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Reactant of Route 2
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1-piperidin-1-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

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